6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Overview
Description
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a small molecule that belongs to the class of pyridazine derivatives and has a molecular weight of 221.28 g/mol.
Scientific Research Applications
Antifungal Activity : Derivatives of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one have shown significant in vitro antifungal activity against species like Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium (Siddiqui et al., 2008).
Anticonvulsant Activity : Some derivatives were found to exhibit significant anticonvulsant activity, as assessed by the maximal electro shock (MES) method (Samanta et al., 2011).
Antitubercular, Antifungal, and Antibacterial Activities : A range of 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives have been synthesized and shown to exhibit mild to potent in vitro activities against tuberculosis, fungal infections, and bacterial infections (Islam et al., 2008).
Cardiotonic Agents : Several studies have focused on the synthesis of this compound derivatives as cardiotonic agents, showing potential for treating heart conditions (Wang et al., 2008).
Anti-inflammatory Activity : Compounds derived from this chemical structure have been shown to possess promising anti-inflammatory properties (Khan & Siddiqui, 2000).
Phosphodiesterase Inhibitors and Inodilators : These derivatives have been evaluated for their role as phosphodiesterase inhibitors and inodilators, potentially useful in managing congestive heart failure (Coates et al., 1990).
Platelet Aggregation Inhibiting and Hypotensive Activities : Some derivatives of this compound have been found to inhibit platelet aggregation and exhibit hypotensive effects (Thyes et al., 1983).
Mechanism of Action
Target of Action
Similar compounds such as doramapimod and 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol are known to interact with Mitogen-activated protein kinase 14 and Estrogen receptors , respectively. These targets play crucial roles in cellular signaling and regulation of gene expression.
Mode of Action
Based on the structural similarity with other compounds, it might interact with its targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
For instance, 6-p-Toluidino-2-naphthalenesulfonic acid is known to interact with proteins, affecting their conformational state .
Pharmacokinetics
Similar compounds like mephedrone (4-mmc) have been studied for their pharmacokinetics .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
Studies have shown that the environment can influence the action of certain compounds .
Properties
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYUPFRSQJUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351053 | |
Record name | 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-72-7 | |
Record name | 2,3,4,5-Tetrahydro-6-(4-methylphenyl)-3-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.